N-[2-(tetrazol-1-yl)phenyl]-4-thiophen-2-ylbutanamide
Description
N-[2-(tetrazol-1-yl)phenyl]-4-thiophen-2-ylbutanamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry
Properties
IUPAC Name |
N-[2-(tetrazol-1-yl)phenyl]-4-thiophen-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c21-15(9-3-5-12-6-4-10-22-12)17-13-7-1-2-8-14(13)20-11-16-18-19-20/h1-2,4,6-8,10-11H,3,5,9H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFAEWLJTDBVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC2=CC=CS2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tetrazol-1-yl)phenyl]-4-thiophen-2-ylbutanamide typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using a [2+3] cycloaddition reaction between a nitrile and an azide.
Coupling Reactions: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Thiophene Introduction: The thiophene moiety is incorporated using a similar coupling reaction or through direct functionalization of the thiophene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetrazol-1-yl)phenyl]-4-thiophen-2-ylbutanamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(tetrazol-1-yl)phenyl]-4-thiophen-2-ylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, analgesic, and antihypertensive agent.
Biological Research: It is used in the study of receptor-ligand interactions due to its ability to penetrate cell membranes and interact with various biological targets.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Agriculture: It is explored for its potential as a plant growth regulator and pesticide.
Mechanism of Action
The mechanism of action of N-[2-(tetrazol-1-yl)phenyl]-4-thiophen-2-ylbutanamide involves its interaction with specific molecular targets and pathways:
Receptor Binding: The compound binds to specific receptors, such as G-protein coupled receptors or ion channels, modulating their activity.
Enzyme Inhibition: It acts as an inhibitor of certain enzymes, such as cyclooxygenase or phosphodiesterase, leading to anti-inflammatory and analgesic effects.
Signal Transduction: The compound influences signal transduction pathways, affecting cellular responses and gene expression.
Comparison with Similar Compounds
N-[2-(tetrazol-1-yl)phenyl]-4-thiophen-2-ylbutanamide can be compared with other tetrazole derivatives:
Oteseconazole: A tetrazole-based antifungal agent that inhibits cytochrome P450 enzymes.
Quilseconazole: Another antifungal compound with a similar mechanism of action.
Losartan: An angiotensin II receptor antagonist used to treat hypertension, containing a tetrazole moiety.
Uniqueness
The uniqueness of this compound lies in its combination of a tetrazole ring, phenyl group, and thiophene moiety, which imparts distinct biological and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
